(2-(2,5-Dimethyl-1H-pyrrol-1-yl)pyrimidin-5-yl)boronic acid
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Overview
Description
(2-(2,5-Dimethyl-1H-pyrrol-1-yl)pyrimidin-5-yl)boronic acid is a boronic acid derivative that has garnered interest in various scientific fields due to its unique chemical structure and reactivity. This compound features a pyrimidine ring substituted with a boronic acid group and a pyrrole ring, which imparts distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(2,5-Dimethyl-1H-pyrrol-1-yl)pyrimidin-5-yl)boronic acid typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the reaction of 2,5-dimethylpyrrole with appropriate reagents.
Coupling with Pyrimidine: The pyrrole ring is then coupled with a pyrimidine derivative under specific conditions to form the desired compound.
Introduction of the Boronic Acid Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2-(2,5-Dimethyl-1H-pyrrol-1-yl)pyrimidin-5-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The boronic acid group can participate in substitution reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Palladium catalysts are commonly employed in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various biaryl compounds.
Scientific Research Applications
(2-(2,5-Dimethyl-1H-pyrrol-1-yl)pyrimidin-5-yl)boronic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: The compound can be used in the development of probes and sensors for biological studies.
Industry: The compound is used in the synthesis of materials with specific properties, such as polymers and advanced materials.
Mechanism of Action
The mechanism of action of (2-(2,5-Dimethyl-1H-pyrrol-1-yl)pyrimidin-5-yl)boronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical and biological applications. The pathways involved depend on the specific context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- (2,5-Dimethyl-1H-pyrrol-1-yl)boronic acid
- (2,5-Dimethyl-1H-pyrrol-1-yl)pyridine-3-boronic acid
- (2,5-Dimethyl-1H-pyrrol-1-yl)benzene-4-boronic acid
Uniqueness
(2-(2,5-Dimethyl-1H-pyrrol-1-yl)pyrimidin-5-yl)boronic acid is unique due to its combination of a pyrimidine ring and a boronic acid group, which imparts distinct reactivity and potential applications compared to other similar compounds. This uniqueness makes it valuable in various fields of research and industry.
Properties
Molecular Formula |
C10H12BN3O2 |
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Molecular Weight |
217.03 g/mol |
IUPAC Name |
[2-(2,5-dimethylpyrrol-1-yl)pyrimidin-5-yl]boronic acid |
InChI |
InChI=1S/C10H12BN3O2/c1-7-3-4-8(2)14(7)10-12-5-9(6-13-10)11(15)16/h3-6,15-16H,1-2H3 |
InChI Key |
ZRQQMQHPUSXVLB-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CN=C(N=C1)N2C(=CC=C2C)C)(O)O |
Origin of Product |
United States |
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